molecular formula C23H20N4O3S B2798720 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1019101-33-7

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide

Cat. No.: B2798720
CAS No.: 1019101-33-7
M. Wt: 432.5
InChI Key: BJDICHBQYOQJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide is a heterocyclic compound featuring a pyrazole-thiazole core substituted with a benzo[d][1,3]dioxol group and a 3-phenylpropanamide side chain. The benzo[d][1,3]dioxol moiety (a methylenedioxybenzene derivative) contributes to electron-rich aromaticity, which may enhance metabolic stability compared to simpler phenyl substituents .

Synthetic routes for analogous compounds involve condensation of hydrazones with thioureas or thioamides, as seen in the preparation of N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides . For the target compound, the benzo[d][1,3]dioxol group likely replaces phenyl substituents in earlier intermediates, requiring tailored coupling conditions.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15-11-21(25-22(28)10-7-16-5-3-2-4-6-16)27(26-15)23-24-18(13-31-23)17-8-9-19-20(12-17)30-14-29-19/h2-6,8-9,11-13H,7,10,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDICHBQYOQJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole : A fused bicyclic compound known for its pharmacological properties.
  • Thiazole : A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anticancer activities.
  • Pyrazole : A heterocyclic compound that has shown promise in various therapeutic areas, including anti-inflammatory and anticancer effects.

The molecular formula is C29H25N3O4SC_{29}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 511.59 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. A series of thiazole derivatives were synthesized and evaluated against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Notably:

CompoundCell LineIC50 (μM)Mechanism of Action
C27HeLa2.07 ± 0.88Induces apoptosis
C7A5492.06 ± 0.09Cell cycle arrest
C16MCF-72.55 ± 0.34Apoptosis induction

These findings suggest that the compound may induce apoptosis and halt cell cycle progression in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, derivatives related to this compound have been evaluated for their antimicrobial effects against various pathogens. The activity was measured against Mycobacterium tuberculosis and other ESKAPE pathogens:

PathogenIC50 (μM)
Mycobacterium tuberculosis0.86
Staphylococcus aureus2.4
Klebsiella pneumoniae5.2

The results indicated that certain analogs exhibited potent activity against these pathogens, suggesting their potential as therapeutic agents in treating infectious diseases .

Case Study 1: Anticancer Properties

A study involving the synthesis of thiazole-containing compounds demonstrated that specific derivatives significantly inhibited tumor growth in vivo. The mechanisms included inducing apoptosis and disrupting cellular signaling pathways crucial for cancer cell survival .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the evaluation of thiazole derivatives against T. cruzi, the causative agent of Chagas disease. The tested compounds showed promising results with IC50 values comparable to standard treatments like nifurtimox, indicating their potential as alternative therapies for parasitic infections .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole, including N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide, exhibit significant anticancer properties. Key findings include:

  • Microtubule Destabilization : Compounds with similar structures have shown effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents.
  • Apoptosis Induction : Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1 μM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that related compounds demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicates substantial HRBC membrane stabilization percentages ranging from 86.70% to 99.25% in various assays .

Materials Science Applications

The unique structure of this compound makes it suitable for applications in materials science, particularly in the development of organic semiconductors. Its electronic properties are being explored for potential use in electronic devices and sensors.

Case Study 1: Anticancer Research

A specific study focused on the synthesis of pyrazole-based compounds demonstrated their effectiveness against cancer cell lines. The study found that the compound induced significant apoptosis in MDA-MB-231 cells through the activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against a panel of microorganisms. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Table 2: Pharmacological and Physicochemical Profiles

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL) Bioactivity (IC50, nM)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide 406.45 3.2 12 (PBS) 150 (Enzyme X)
Compound 74 452.50 2.8 8 (PBS) 90 (Enzyme X)
Target Compound 473.54 3.5 5 (PBS) N/A
  • Bioactivity Trends: Pyrazole-thiazole derivatives exhibit enzyme inhibitory activity, with benzo[d][1,3]dioxol-substituted analogs (e.g., Compound 74) showing improved potency (IC50 = 90 nM) compared to phenyl derivatives (IC50 = 150 nM) . The target compound’s higher LogP (3.5 vs.

Comparison with Sulfonamide and Isoxazole Derivatives

  • Amide vs. Sulfonamide Linkages : Sulfonamide derivatives (e.g., 3-methyl-1-(4-sulfamoylphenyl)-5-pyrazolone) exhibit higher solubility due to the polar sulfonamide group, whereas the target compound’s propanamide chain balances lipophilicity and hydrogen-bonding capacity .
  • Heterocyclic Cores : Pyrazolo-pyrimidine-thiazole hybrids (e.g., Example 76 in ) feature fused rings, enabling π-stacking interactions. In contrast, the target compound’s pyrazole-thiazole system offers modular substitution for tailored binding .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the multi-heterocyclic core of N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide?

  • Methodological Answer : The synthesis typically involves sequential heterocycle formation. For example:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-amine with thiourea derivatives to form the thiazole ring (via Hantzsch thiazole synthesis) .
  • Step 2 : Pyrazole ring formation using hydrazine derivatives and ketones, followed by alkylation at the 3-methyl position .
  • Step 3 : Amidation via coupling 3-phenylpropanoyl chloride to the pyrazole nitrogen .
  • Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. ethanol), temperature control (60–100°C), and catalyst use (e.g., K₂CO₃ for deprotonation) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., benzo[d][1,3]dioxol-5-yl protons at δ 6.7–7.1 ppm) and carbonyl signals (amide C=O at ~168–172 ppm) .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column) to assess purity (>95% by area normalization) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₃H₂₀N₄O₃S; calculated ~456.12 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination, comparing to controls like doxorubicin .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA to measure prostaglandin E₂ (PGE₂) suppression .
  • Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME to assess logP (target <5), topological polar surface area (TPSA <140 Ų), and blood-brain barrier permeability .
  • Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site, EGFR kinase), prioritizing substituents enhancing binding affinity .
  • Metabolic Stability : CYP450 isoform interaction studies using liver microsomes, with LC-MS/MS to identify major metabolites .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .
  • Structural Analog Comparison : Synthesize derivatives with systematic substitutions (e.g., replacing benzo[d][1,3]dioxol with phenyl) to isolate pharmacophore contributions .

Q. How can researchers design in vivo studies to validate efficacy while minimizing toxicity?

  • Methodological Answer :

  • Dosing Regimen : Start with 10 mg/kg (IP or oral) in rodent models, escalating based on tolerability (monitored via body weight, liver/kidney histopathology) .
  • Biomarker Analysis : Measure serum cytokines (IL-6, TNF-α) for anti-inflammatory activity or tumor volume reduction in xenograft models .
  • Toxicokinetics : LC-MS/MS plasma profiling to correlate exposure levels (AUC, Cₘₐₓ) with adverse effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.